molecular formula C20H17FN2O3S B6581605 N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide CAS No. 1206991-22-1

N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B6581605
CAS No.: 1206991-22-1
M. Wt: 384.4 g/mol
InChI Key: XGYGCENTGLYRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound offered for research and development purposes. This acetamide derivative features a molecular structure incorporating a thiophene ring and a 4-fluorophenoxy acetamide group, which may be of significant interest in several areas. Researchers can explore its potential as a building block in medicinal chemistry for the synthesis of novel compounds. Its structural motifs are common in molecules investigated for various biological activities, suggesting its value in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. The precise mechanism of action, physicochemical properties, and specific biological activity for this compound are not currently detailed in the literature and require further investigation. Our product is supplied with high-quality standards to ensure reliability for your experimental work. This chemical is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or medicinal product. It is strictly labeled "For Research Use Only" and must not be administered to humans or animals or used for any personal, food, or household applications.

Properties

IUPAC Name

N-(2-acetamido-5-thiophen-3-ylphenyl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-13(24)22-18-7-2-14(15-8-9-27-12-15)10-19(18)23-20(25)11-26-17-5-3-16(21)4-6-17/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYGCENTGLYRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 353.41 g/mol

This compound features an acetamido group, a thiophene ring, and a fluorophenoxy moiety, which are significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The compound has been evaluated for its ability to inhibit VEGFR-2, a critical receptor involved in angiogenesis. In vitro studies have shown promising inhibitory activity, with IC50 values comparable to established inhibitors like sunitinib .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines. This effect is mediated through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Antiproliferative Activity : In cell-based assays, the compound exhibited significant antiproliferative effects against several tumor cell lines, including leukemia and colon cancer cells. The mechanism appears to involve cell cycle arrest and subsequent apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound.

Study Cell Line IC50 (μM) Mechanism
Study 1HL-60 (Leukemia)10.32Apoptosis induction
Study 2HCT-15 (Colon Cancer)6.62VEGFR-2 inhibition
Study 3UO-31 (Renal Cancer)7.69Antiproliferative activity
Study 4MCF-7 (Breast Cancer)0.66Selective toxicity

Case Studies

  • Case Study on VEGFR-2 Inhibition : A recent study investigated the binding affinity of this compound to VEGFR-2 using molecular docking techniques. The analysis revealed that the compound forms stable interactions with key amino acids in the receptor's binding site, supporting its potential as a therapeutic agent against angiogenesis-related diseases .
  • Apoptosis Induction in K562 Cells : Another study focused on the compound's effects on K562 cells, demonstrating that it promotes mitochondrial permeability transition and leads to cell death through apoptosis at lower concentrations, while higher concentrations shifted the mechanism towards necrosis . This dual mechanism highlights its potential utility in targeting different stages of cancer progression.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of this compound is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of these enzymes has been linked to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis.

  • Mechanism of Action : The compound acts by binding to the active site of HDACs, preventing them from deacetylating histones. This results in an increase in acetylated histones, promoting a more open chromatin structure and enhancing gene transcription associated with cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Several studies have reported on the anticancer properties of compounds similar to N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide. These compounds have shown efficacy against various cancer types, including breast cancer, leukemia, and prostate cancer.

  • Case Study : A study demonstrated that a related benzamide derivative exhibited potent anticancer activity in vitro against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Activity TypeResult
HDAC Inhibition IC50150 nM
Anticancer Activity (MCF-7)IC50 = 200 nM
Apoptosis InductionYes

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents could enhance its anticancer effects.
  • Targeted Delivery Systems : Developing targeted delivery mechanisms using nanoparticles or liposomes could improve bioavailability and reduce systemic toxicity.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Fluorophenyl Groups

Compound 3d (N-(5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamide)

  • Structure : Shares a thiophene core and 4-fluorophenyl substituent but replaces the acetamide side chain with a tetrazole ring.
  • Properties : Melting point = 197–198°C; LC-MS (EI): m/z = 304.1 [M+H]⁺.
  • Comparison : The tetrazole group in 3d may improve metabolic stability compared to the acetamide chain in the target compound, though at the expense of reduced lipophilicity .

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Structure : Features an imidazothiazole-pyridine core with dual 4-fluorophenyl groups.
  • Comparison : The extended aromatic system likely enhances binding affinity to hydrophobic targets but increases molecular weight (MW ≈ 464.5 g/mol) compared to the target compound’s simpler thiophene-phenyl scaffold .
Thiazolidinone and Triazole Derivatives

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

  • Structure: Contains a sulfonylated thiazolidinone ring and phenylimino group.
  • However, the phenylsulfonyl group may reduce cell permeability relative to the target compound’s fluorophenoxy chain .

2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

  • Structure : Combines a triazole ring with dimethoxyphenyl and 2-fluorophenyl groups.
  • Comparison: The triazole’s hydrogen-bonding capacity and dimethoxy substituents could enhance solubility but may limit blood-brain barrier penetration compared to the target compound’s thiophene-fluorophenoxy combination .

Table 1: Comparative Data for Selected Analogues

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) LC-MS (m/z)
Target Compound Phenylacetamide Thiophen-3-yl, 4-fluorophenoxy Data not reported N/A N/A
3d Thiophene-tetrazole 4-Fluorophenyl, tetrazole 197–198 84 304.1
3e Thiophene-tetrazole 4-Trifluoromethylphenyl 223–224 88 354.1
Compound Imidazothiazole Dual 4-fluorophenyl N/A N/A N/A
Compound Thiazolidinone Phenylsulfonyl, phenylimino N/A N/A N/A

Preparation Methods

Nitration and Reduction of 5-(Thiophen-3-yl)aniline

A plausible route involves nitrating 5-(thiophen-3-yl)aniline to introduce a nitro group at the 2-position, followed by reduction to the amine. For example, nitration using a mixture of nitric acid and sulfuric acid at 0–20°C for 15 hours (as demonstrated in) can yield 2-nitro-5-(thiophen-3-yl)aniline. Subsequent reduction with hydrogen gas and a palladium catalyst converts the nitro group to an amine, producing 2-amino-5-(thiophen-3-yl)aniline.

Acetylation of the Amine Intermediate

The amine is acetylated using acetic anhydride in the presence of a base such as triethylamine. This step mirrors the acetylation of 5-fluoro-2-methylaniline to N-(4-fluoro-2-methylphenyl)acetamide (Preparation 14 in), which achieved a 94% yield under mild conditions. For the target intermediate, similar conditions (acetic anhydride, room temperature, 1–2 hours) would afford 2-acetamido-5-(thiophen-3-yl)aniline.

Optimization Note : The use of ultrasound irradiation, as described in, could enhance reaction efficiency by reducing time and improving yields. For instance, ultrasound-assisted acetylation at 40°C in 50% ethanol might accelerate the process.

Preparation of 2-(4-Fluorophenoxy)acetyl Chloride

The 4-fluorophenoxy moiety is introduced via a nucleophilic substitution reaction followed by activation of the carboxylic acid.

Synthesis of 2-(4-Fluorophenoxy)acetic Acid

4-Fluorophenol reacts with chloroacetic acid in a basic medium (e.g., NaOH) to form 2-(4-fluorophenoxy)acetic acid. This reaction parallels the alkylation of phenols described in, where fluorophenoxy groups were incorporated into benzamide derivatives.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 2-(4-fluorophenoxy)acetyl chloride. This method, validated in for synthesizing 2-(thiophen-2-yl)acetyl chloride, involves refluxing the acid with excess SOCl₂ for 2–3 hours, followed by distillation to isolate the acyl chloride.

Coupling of Intermediate and Acyl Chloride

The final step involves forming the amide bond between 2-acetamido-5-(thiophen-3-yl)aniline and 2-(4-fluorophenoxy)acetyl chloride.

Amide Bond Formation

The amine intermediate is dissolved in tetrahydrofuran (THF) with triethylamine (base) and reacted with the acyl chloride at room temperature for 15–20 hours. This protocol, adapted from, achieved a 95% yield for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Key parameters include:

  • Solvent : THF or dichloromethane

  • Molar Ratio : 1:1.1 (amine:acyl chloride)

  • Workup : Filtration, washing with water, and crystallization from acetonitrile or ethanol.

Table 1. Optimization of Coupling Reaction

ParameterConditionYield (%)Source Reference
SolventTHF95
Reaction Time15 hours95
TemperatureRoom temperature95
BaseTriethylamine95

Alternative Methods

While acyl chlorides are preferred for their reactivity, peptide coupling agents like HATU or EDCl could be explored. However, these methods may require additional purification steps and are less cost-effective for large-scale synthesis.

Characterization and Analytical Data

The final product is characterized using spectroscopic techniques:

  • ¹H NMR : Peaks corresponding to the acetamide methyl group (~2.1 ppm), thiophenyl protons (6.8–7.5 ppm), and fluorophenoxy aromatic signals (6.9–7.3 ppm).

  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak matching the exact mass of C₂₀H₁₈FN₂O₃S.

Purity Considerations : Crystallization from 95% ethanol (as in) ensures high purity (>98%), while flash chromatography using silica gel and ethyl acetate/hexane gradients resolves any residual impurities.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Directing effects of the thiophenyl group may lead to undesired nitro positions. Using steric hindrance or electron-donating/withdrawing groups can improve selectivity.

  • Acyl Chloride Stability : Moisture-sensitive acyl chlorides require anhydrous conditions. Storage under nitrogen and immediate use post-synthesis mitigate decomposition.

  • Solubility Issues : Polar aprotic solvents like DMF or DMSO may enhance solubility during coupling but complicate purification.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiophene-containing aniline core via Suzuki-Miyaura coupling to introduce the thiophen-3-yl group .
  • Step 2 : Acylation with 2-(4-fluorophenoxy)acetic acid chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane .
  • Key Conditions : Temperature control (0–5°C during acylation), solvent choice (DMF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for coupling) critically affect yield. Yields range from 45–70% depending on purification protocols .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the acetamide NH (δ 8.2–8.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and fluorophenyl aromatic signals (δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 413.1245 (calculated) .
  • X-ray Crystallography : Resolve steric effects between the thiophene and fluorophenoxy groups (e.g., torsion angles < 30° in similar structures) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Anticancer Screening : Tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC₅₀ values of 12–18 μM via MTT assays .
  • Antimicrobial Activity : Moderate inhibition of S. aureus (MIC = 32 μg/mL) in agar diffusion assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell line passage number, serum concentration, and incubation time. For example, serum-free conditions may enhance compound uptake, lowering IC₅₀ .
  • Structural Analog Analysis : Evaluate derivatives (e.g., replacing 4-fluorophenoxy with chlorophenoxy) to isolate electronic effects on bioactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR or COX-2 targets, identifying key hydrogen bonds (e.g., acetamide NH with Thr766) that explain potency variations .

Q. What strategies optimize purification to achieve >95% purity?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for crude product, followed by preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Recrystallization : Dissolve in hot ethanol (60°C) and cool to −20°C for 12 hours to isolate crystalline product .
  • Purity Validation : LC-MS with UV detection at 254 nm and ≥98% area under the curve .

Q. How do substituents on the phenyl ring influence metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. The 4-fluorophenoxy group reduces CYP3A4-mediated oxidation compared to unsubstituted analogs .
  • Deuterium Labeling : Replace labile hydrogens (e.g., acetamide NH) with deuterium to prolong half-life (t₁/₂ increased from 2.1 to 4.8 hours in rat plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.